molecular formula C18H14N4O4S B14393580 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid CAS No. 88247-54-5

3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid

Cat. No.: B14393580
CAS No.: 88247-54-5
M. Wt: 382.4 g/mol
InChI Key: WMVPMJVUPQUBGJ-UHFFFAOYSA-N
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Description

3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is an organic compound with the molecular formula C24H19N5O7S2 This compound is characterized by its complex structure, which includes a benzoic acid moiety, a diazenyl group, and a pyridinylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety is known to inhibit certain enzymes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyridin-2-yl)sulfamoyl]benzoic acid
  • 3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]phenol

Uniqueness

3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid is unique due to its combination of a diazenyl group and a sulfonamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

88247-54-5

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H14N4O4S/c23-18(24)13-4-3-5-15(12-13)21-20-14-7-9-16(10-8-14)27(25,26)22-17-6-1-2-11-19-17/h1-12H,(H,19,22)(H,23,24)

InChI Key

WMVPMJVUPQUBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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